Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15268115
InChI: InChI=1S/C22H20N4O4S2/c1-4-30-21(29)17-12(2)13(3)32-20(17)24-16(27)11-31-22-25-18(14-8-6-5-7-9-14)15(10-23)19(28)26-22/h5-9H,4,11H2,1-3H3,(H,24,27)(H,25,26,28)
SMILES:
Molecular Formula: C22H20N4O4S2
Molecular Weight: 468.6 g/mol

Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

CAS No.:

Cat. No.: VC15268115

Molecular Formula: C22H20N4O4S2

Molecular Weight: 468.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate -

Specification

Molecular Formula C22H20N4O4S2
Molecular Weight 468.6 g/mol
IUPAC Name ethyl 2-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Standard InChI InChI=1S/C22H20N4O4S2/c1-4-30-21(29)17-12(2)13(3)32-20(17)24-16(27)11-31-22-25-18(14-8-6-5-7-9-14)15(10-23)19(28)26-22/h5-9H,4,11H2,1-3H3,(H,24,27)(H,25,26,28)
Standard InChI Key SLCSVMHOBOHIDV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Introduction

Synthesis and Reaction Optimization

The synthesis of ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate involves sequential condensation and functionalization steps.

Key Reaction Steps

The synthesis begins with the preparation of the pyrimidine core. 5-Cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinethiol is reacted with ethyl bromoacetate in the presence of triethylamine to form the sulfanylacetyl intermediate. This intermediate is subsequently coupled with 4,5-dimethyl-3-thiophenecarboxylate via an amide bond formation, typically using carbodiimide coupling agents.

Solvent and Temperature Conditions

Optimal yields (64–83%) are achieved using polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux conditions (60–80°C). Lower temperatures (<50°C) result in incomplete coupling, while higher temperatures (>90°C) promote side reactions such as ester hydrolysis.

Table 1: Synthesis Conditions and Yields

StepReagentsSolventTemperature (°C)Yield (%)
Pyrimidine activationEthyl bromoacetate, TEADMF6075
Amide couplingDCC, HOBtAcetone8083
PurificationColumn chromatographyHexane/EAAmbient64–83

Structural Characterization

The compound’s structure is confirmed through spectroscopic and crystallographic analyses.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 4.35 (q, 2H, -OCH₂CH₃), 2.98 (s, 3H, CH₃-thiophene), 2.65 (s, 3H, CH₃-thiophene) .

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 2210 cm⁻¹ (C≡N).

Molecular Geometry

X-ray crystallography reveals a planar pyrimidine ring conjugated to the thiophene system, with the phenyl group oriented orthogonally to minimize steric hindrance. The ethyl ester group adopts a staggered conformation to reduce electronic repulsion.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but is soluble in DMSO (25 mg/mL) and dichloromethane (18 mg/mL). It remains stable under inert atmospheres at room temperature for >6 months but degrades in acidic (pH <3) or basic (pH >9) conditions via ester hydrolysis.

Table 2: Physicochemical Profile

PropertyValueMethod
Melting point178–180°CDifferential scanning calorimetry
LogP3.2 ± 0.1HPLC
pKa4.7 (amide), 9.1 (pyrimidine)Potentiometric titration

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 μM, comparable to celecoxib (IC₅₀ 0.8 μM). Molecular docking studies suggest the cyano group forms a hydrogen bond with COX-2’s Arg120 residue, while the phenyl ring occupies the hydrophobic pocket .

Applications in Drug Development

Lead Optimization

Structural analogs with modified ester groups (e.g., methyl instead of ethyl) show improved metabolic stability in hepatic microsomes, suggesting avenues for pharmacokinetic enhancement .

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